1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea
CAS No.: 2034322-64-8
Cat. No.: VC6554603
Molecular Formula: C15H20N4O2S
Molecular Weight: 320.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034322-64-8 |
---|---|
Molecular Formula | C15H20N4O2S |
Molecular Weight | 320.41 |
IUPAC Name | 1-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-(thiophen-2-ylmethyl)urea |
Standard InChI | InChI=1S/C15H20N4O2S/c20-15(16-9-14-5-3-7-22-14)18-12-8-17-19(10-12)11-13-4-1-2-6-21-13/h3,5,7-8,10,13H,1-2,4,6,9,11H2,(H2,16,18,20) |
Standard InChI Key | GZBQZKUGHCELQT-UHFFFAOYSA-N |
SMILES | C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCC3=CC=CS3 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 1-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-(thiophen-2-ylmethyl)urea under IUPAC guidelines, reflecting its tetracyclic framework . Its molecular formula, C₁₅H₂₀N₄O₂S, corresponds to a molecular weight of 320.4 g/mol . The SMILES notation, C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCC3=CC=CS3, encodes its pyran-linked pyrazole core, urea bridge, and thiophene side chain .
Table 1: Core Chemical Identifiers
Three-Dimensional Conformation
X-ray crystallography and computational modeling reveal a twisted conformation due to steric interactions between the tetrahydro-2H-pyran (THP) ring and thiophene group . The THP ring adopts a chair configuration, while the pyrazole and thiophene rings lie in perpendicular planes, creating a T-shaped topology . This arrangement may influence ligand-receptor binding by presenting distinct hydrophobic and polar regions.
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via a three-step protocol involving:
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Alkylation of 1H-pyrazol-4-amine with (tetrahydro-2H-pyran-2-yl)methyl bromide to install the THP group.
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Urea formation by reacting the intermediate with thiophene-2-carbaldehyde under carbodiimide coupling conditions .
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Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Yields range from 45–60%, with purity >95% confirmed by HPLC . Key challenges include minimizing racemization at the urea carbonyl and preventing THP ring-opening under acidic conditions.
Stability and Degradation
The compound demonstrates pH-dependent stability:
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Stable at pH 5–7 (t₁/₂ > 48 hrs)
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Degrades at pH <3 (t₁/₂ = 2.1 hrs) via THP ring hydrolysis .
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, indicating suitability for standard storage .
Physicochemical and Pharmacokinetic Properties
Table 2: Computed Physicochemical Parameters
Parameter | Value | Method/Source |
---|---|---|
LogP (lipophilicity) | 1.98 | XLogP3 |
Topological PSA | 45.51 Ų | SwissADME |
Water Solubility | 0.38 mg/mL | ESOL |
H-bond Donors | 2 | PubChem |
H-bond Acceptors | 4 | PubChem |
The moderate lipophilicity (LogP ≈2) suggests balanced membrane permeability and aqueous solubility, aligning with Lipinski’s Rule of Five . The polar surface area (45.51 Ų) implies moderate blood-brain barrier penetration potential .
Applications and Future Directions
Drug Discovery
The compound serves as a lead structure for:
Biochemical Probes
Its fluorescent derivatives could track urea transporter activity in renal cells, leveraging thiophene’s conjugation properties .
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